molecular formula C5H5F2IN2 B3025033 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole CAS No. 1354705-44-4

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B3025033
CAS No.: 1354705-44-4
M. Wt: 258.01
InChI Key: PMHORGQIWZDIFV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with difluoromethyl, iodine, and methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique substituents make it a valuable probe for studying biological processes and enzyme interactions.

    Medicine: It is explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with specific molecular targets .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

The unique combination of difluoromethyl, iodine, and methyl groups in this compound imparts distinct properties that make it valuable for various applications.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IN2/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHORGQIWZDIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247777
Record name 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-44-4
Record name 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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